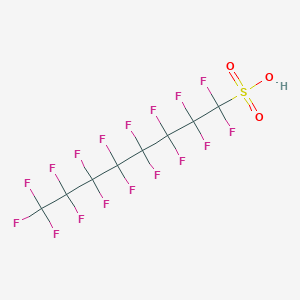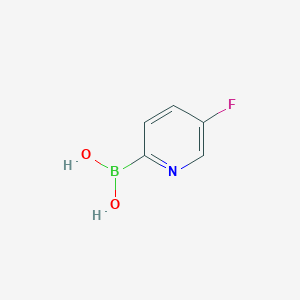
5-Fluoropyridine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyridine-2-boronic acid is a compound that is part of a broader class of boronic acids, which are known for their utility in organic synthesis and pharmaceutical applications. While the provided papers do not directly discuss 5-fluoropyridine-2-boronic acid, they do provide insights into similar fluorinated boronic acids and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of fluorinated boronic acids often involves halogen-metal exchange or lithiation reactions, followed by treatment with borate compounds. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was synthesized via ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Similarly, 2-, 5-, and 6-fluoronorepinephrines were prepared starting from the corresponding diazonium fluoroborates . These methods could potentially be adapted for the synthesis of 5-fluoropyridine-2-boronic acid.
Molecular Structure Analysis
The molecular structure of fluorinated boronic acids is influenced by the presence of fluorine, which can affect the acidity and structural behavior of these compounds. For example, fluorination of the aromatic ring in phenylenediboronic acids has been shown to improve the stability of cyclic semianhydrides . The crystal structure of a fluorinated phenylenediboronic acid revealed strong intermolecular hydrogen bonding, indicating that fluorination can significantly impact the molecular structure and properties of boronic acids.
Chemical Reactions Analysis
Fluorinated boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds. The papers describe the use of fluorinated boronic acids in Suzuki reactions to synthesize diverse organic compounds, such as olefins, styrenes, biphenyl derivatives, and pyridines . These reactions are facilitated by the unique reactivity of the boronic acid group in the presence of palladium catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated boronic acids are characterized by their acidity, solubility, and reactivity. The presence of fluorine atoms can increase the acidity of the phenolic hydroxyl groups, as seen in the case of fluoronorepinephrines . Additionally, the solubility of these compounds in water and organic solvents can vary, which is important for their application in different reaction conditions. The papers also highlight the potential of fluorinated boronic acids to form stable complexes with diols, which can be detected using techniques like (19)F NMR spectroscopy .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Generally, the Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond. The reaction is known for its broad application due to the mild and functional group tolerant conditions .
Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. One method mentioned is the Baltz-Schiemann reaction, which was used for the synthesis of 2-amino-5-fluoropyridine .
- Results or Outcomes : The outcome of the synthesis is the production of fluorinated pyridines. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals .
Heterocyclization with α-oxocarboxylic acids
- Scientific Field : Organic Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid can be used as a reactant in heterocyclization with α-oxocarboxylic acids .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Generally, heterocyclization involves the formation of a cyclic compound through the reaction of a compound with a functional group .
- Results or Outcomes : The outcome of the heterocyclization is the formation of a new cyclic compound .
Synthesis of Heteroaryl Benzylureas
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid can be used as a precursor to biologically active molecules including heteroaryl benzylureas . These compounds have been found to have glycogen synthase kinase 3 inhibitory activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcome of the synthesis is the production of heteroaryl benzylureas. These compounds have potential applications in the field of medicinal chemistry due to their glycogen synthase kinase 3 inhibitory activity .
Synthesis of Carboxyindoles
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid can also be used as a precursor to carboxyindoles . These compounds have been found to have HCV NS5B polymerase inhibitory activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcome of the synthesis is the production of carboxyindoles. These compounds have potential applications in the field of medicinal chemistry due to their HCV NS5B polymerase inhibitory activity .
Heterocyclization with α-oxocarboxylic acids
- Scientific Field : Organic Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid can be used as a reactant in heterocyclization with α-oxocarboxylic acids .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Generally, heterocyclization involves the formation of a cyclic compound through the reaction of a compound with a functional group .
- Results or Outcomes : The outcome of the heterocyclization is the formation of a new cyclic compound .
Protodeboronation in Total Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 5-Fluoropyridine-2-boronic acid can be used in the protodeboronation step in total synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcome of the synthesis is the production of complex organic molecules. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Direcciones Futuras
Boronic acids, including 5-Fluoropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Given their diverse biological activities and the relative simplicity of preparing compounds with this chemical group, there is a growing interest in extending studies with boronic acids in medicinal chemistry . This could lead to the development of new promising drugs in the future .
Propiedades
IUPAC Name |
(5-fluoropyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSWNVKDXKWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628608 |
Source


|
| Record name | (5-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-2-boronic acid | |
CAS RN |
946002-10-4 |
Source


|
| Record name | (5-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

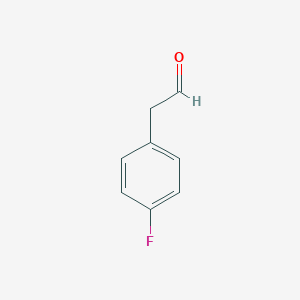
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
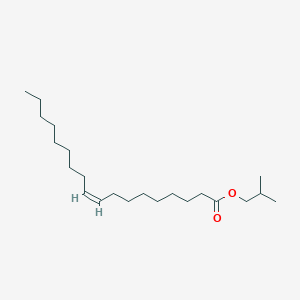
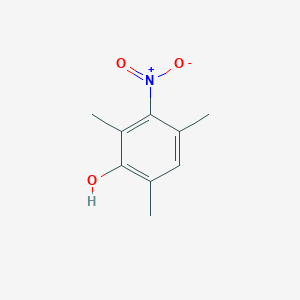
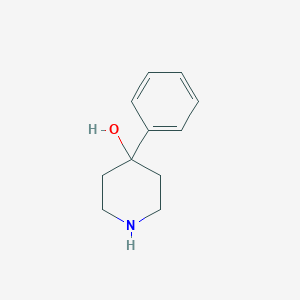
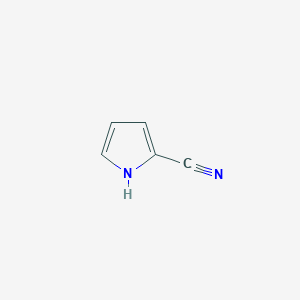
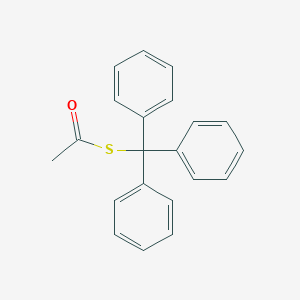
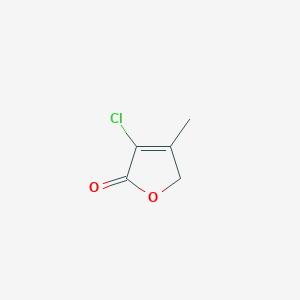
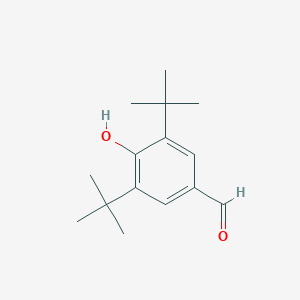

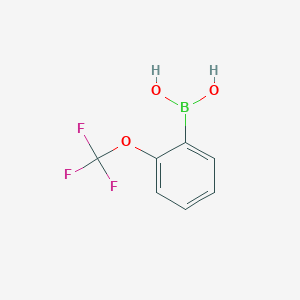
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
